molecular formula C6H8ClIN2 B2869671 3-(Chloromethyl)-1-ethyl-5-iodopyrazole CAS No. 2226183-16-8

3-(Chloromethyl)-1-ethyl-5-iodopyrazole

Cat. No.: B2869671
CAS No.: 2226183-16-8
M. Wt: 270.5
InChI Key: OGDSUQVSEDLPEW-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-ethyl-5-iodopyrazole is a halogenated pyrazole derivative characterized by a chloromethyl group at position 3, an ethyl group at position 1, and an iodine atom at position 3. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

3-(chloromethyl)-1-ethyl-5-iodopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClIN2/c1-2-10-6(8)3-5(4-7)9-10/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDSUQVSEDLPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)CCl)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-ethyl-5-iodopyrazole typically involves the chloromethylation of a pyrazole precursor. One common method is the reaction of 1-ethyl-5-iodopyrazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of 3-(Chloromethyl)-1-ethyl-5-iodopyrazole may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-ethyl-5-iodopyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction Reactions: The iodide group can be reduced to form deiodinated pyrazole derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of deiodinated pyrazole derivatives.

Scientific Research Applications

3-(Chloromethyl)-1-ethyl-5-iodopyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-ethyl-5-iodopyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The iodide group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations and Substituent Effects

The table below compares 3-(Chloromethyl)-1-ethyl-5-iodopyrazole with compounds sharing functional or structural similarities:

Compound Name Core Structure Substituents Key Properties/Applications References
3-(Chloromethyl)-1-ethyl-5-iodopyrazole Pyrazole 1-Ethyl, 3-Chloromethyl, 5-Iodo Halogen bonding potential; cross-coupling
5-Chloromethyl-1,3-dimethyl-1H-pyrazole Pyrazole 1,3-Dimethyl, 5-Chloromethyl Lower steric hindrance; 22% synthetic yield
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide Benzisoxazole 3-Chloromethyl, 5-Acetamide Antipsychotic/anticancer precursor
2-Chloro-5-chloromethyl-1,3-thiazole Thiazole 2-Chloro, 5-Chloromethyl Electron-deficient; agrochemical uses
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole Oxazole 4-Chloromethyl, 5-Methyl, 2-(3-methylphenyl) High aromaticity; material science applications
5-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole Triazole 1-Phenyl, 5-Chloromethyl Thermal stability; pharmaceutical intermediates
Key Observations:

Heterocyclic Core Influence: Pyrazoles (e.g., 5-Chloromethyl-1,3-dimethyl-1H-pyrazole) exhibit moderate basicity and are versatile in medicinal chemistry. The iodine in the target compound enhances electrophilicity, enabling Suzuki-Miyaura couplings. Benzisoxazoles () are oxygen-nitrogen heterocycles with notable pharmacological activities (e.g., antipsychotics). The acetamide group in N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide facilitates further derivatization . Thiazoles () are electron-deficient, making them suitable for agrochemicals. The 5-chloromethyl group in 2-Chloro-5-chloromethyl-1,3-thiazole may undergo nucleophilic substitution .

Substituent Reactivity :

  • The chloromethyl group in all compounds enables alkylation or displacement reactions. For example, in 5-Chloromethyl-1,3-dimethyl-1H-pyrazole, this group reacts with nucleophiles like amines or thiols .
  • Iodine in the target compound offers unique reactivity for radiopharmaceuticals or catalysis, unlike methyl or chloro substituents in analogs.

Biological and Industrial Applications :

  • Benzisoxazole derivatives () are explored for antipsychotic and anticancer activities due to their serotonin receptor affinity .
  • Thiazoles () and triazoles () are prevalent in agrochemicals, leveraging their stability and hydrogen-bonding capabilities .

Physicochemical Properties

  • Thermal Stability : Triazoles () exhibit higher thermal stability due to aromaticity, whereas pyrazoles may decompose at lower temperatures .

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